5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol
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Overview
Description
5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various therapeutic applications. The structure of this compound consists of a benzimidazole core with a benzyloxy group at the 5-position and a thiol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol typically involves the condensation of 2-nitroaniline with benzaldehyde, followed by reduction and cyclization steps. The general synthetic route can be summarized as follows:
Condensation: 2-nitroaniline reacts with benzaldehyde to form a Schiff base.
Reduction: The Schiff base is reduced to form 2-aminobenzylamine.
Cyclization: The 2-aminobenzylamine undergoes cyclization to form the benzimidazole core.
Substitution: The benzimidazole core is then substituted with a benzyloxy group at the 5-position and a thiol group at the 2-position
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, anticancer, and antidiabetic properties.
Industry: Used in the development of new materials and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the benzyloxy group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols: These compounds have similar structures but different substituents at the 5-position.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have a thiazole ring fused to the benzimidazole core
Uniqueness
5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and thiol groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
3-methyl-6-phenylmethoxy-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-17-14-8-7-12(9-13(14)16-15(17)19)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMBDMLMVNRFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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